Velnacrine-d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i7D2,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-XGWWUZNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Velnacrine-d3 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Velnacrine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the deuterated isotopologue of velnacrine, a potent, centrally acting, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Velnacrine itself is a hydroxylated active metabolite of tacrine.[1][2][3] The primary mechanism of action of velnacrine, and by extension this compound, is the inhibition of these cholinesterase enzymes, which leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft.[1][4][5] This enhancement of cholinergic neurotransmission is the basis for its investigation in the symptomatic treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic function.[2] The strategic replacement of three hydrogen atoms with deuterium in this compound is designed to modulate the pharmacokinetic profile of the parent compound, primarily by altering its metabolic rate due to the kinetic isotope effect, without affecting its pharmacodynamic properties.[6][] This guide provides a detailed overview of the mechanism of action of this compound, supported by experimental protocols and quantitative data based on its non-deuterated counterpart.
Introduction to Velnacrine and the Rationale for Deuteration
Velnacrine is a tacrine analogue that has been investigated for the treatment of Alzheimer's disease.[2] Like its parent compound, velnacrine functions as a cholinesterase inhibitor.[1] Clinical trials with velnacrine showed modest efficacy but also revealed significant concerns regarding its safety profile, particularly hepatotoxicity, which ultimately led to the cessation of its development.[2][8]
The development of deuterated drugs, such as this compound, represents a strategy to improve the pharmacokinetic and/or toxicological properties of existing pharmacophores.[9] Deuteration involves the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect.[][9] For drugs where metabolism contributes significantly to clearance or the formation of toxic metabolites, deuteration can result in a longer half-life, increased exposure, and potentially a more favorable safety profile.[6][11] It is important to note that deuteration is not expected to alter the intrinsic mechanism of action of the drug at its molecular target.[6]
Core Mechanism of Action: Cholinesterase Inhibition
The primary pharmacological action of this compound is the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Signaling Pathway
In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic muscarinic and nicotinic receptors, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced ACh levels.
This compound, by inhibiting AChE, slows the degradation of ACh. This leads to an accumulation of ACh in the synaptic cleft, thereby amplifying and prolonging the cholinergic signal at the postsynaptic receptors.
Quantitative Data
While specific quantitative data for this compound is not publicly available, the following table presents known data for velnacrine and hypothetical comparative values for this compound, illustrating the expected impact of deuteration on pharmacokinetics.
| Parameter | Velnacrine | This compound (Hypothetical) | Description |
| Pharmacodynamics | |||
| AChE Inhibition (IC₅₀) | ~10-50 nM | ~10-50 nM | The concentration required to inhibit 50% of acetylcholinesterase activity. Expected to be unchanged by deuteration. |
| BChE Inhibition (IC₅₀) | ~5-30 nM | ~5-30 nM | The concentration required to inhibit 50% of butyrylcholinesterase activity. Expected to be unchanged by deuteration. |
| Pharmacokinetics | |||
| Half-life (t₁/₂) | ~2-4 hours | ~4-8 hours | The time required for the plasma concentration of the drug to be reduced by half. Expected to be prolonged due to slower metabolism. |
| Cmax | Variable | Potentially Increased | The maximum observed plasma concentration. May increase due to decreased first-pass metabolism. |
| AUC | Variable | Increased | The total drug exposure over time. Expected to increase due to reduced clearance. |
Note: The IC₅₀ values for Velnacrine are estimates based on its potency relative to tacrine. The pharmacokinetic data for this compound are hypothetical and represent the anticipated effects of deuteration based on the kinetic isotope effect.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to determine the activity of cholinesterases and the inhibitory potency of compounds like this compound.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.
-
Prepare a stock solution of human recombinant AChE or BChE in the phosphate buffer.
-
Prepare a 75 mM solution of the substrate, acetylthiocholine iodide (ATChI) for AChE or butyrylthiocholine iodide (BTChI) for BChE, in deionized water.
-
Prepare serial dilutions of this compound in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add in the following order:
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Phosphate buffer
-
This compound solution or buffer (for control)
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DTNB solution
-
AChE or BChE solution
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding the substrate (ATChI or BTChI).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine released by enzymatic hydrolysis of the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
The core mechanism of action of this compound is the reversible inhibition of acetylcholinesterase and butyrylcholinesterase, leading to an increase in synaptic acetylcholine levels. This pharmacodynamic action is identical to that of its non-deuterated parent compound, velnacrine. The introduction of deuterium is a pharmacokinetic strategy aimed at improving the metabolic stability of the molecule. By reducing the rate of metabolism, this compound is hypothesized to have a longer half-life and increased systemic exposure, which could potentially translate to an improved therapeutic window and safety profile compared to velnacrine. Further preclinical and clinical studies are necessary to fully elucidate the pharmacokinetic, efficacy, and safety profile of this compound.
References
- 1. Velnacrine - Wikipedia [en.wikipedia.org]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tacrine - Wikipedia [en.wikipedia.org]
- 4. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Velnacrine-d3: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Velnacrine-d3, a deuterated analog of the acetylcholinesterase inhibitor Velnacrine. This document is intended to serve as a core resource for researchers and professionals involved in drug development and neuroscience.
Introduction
Velnacrine, or 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a potent centrally acting, reversible inhibitor of acetylcholinesterase (AChE). By inhibiting AChE, Velnacrine increases the concentration of acetylcholine in the synaptic cleft, a mechanism that has been explored for the symptomatic treatment of Alzheimer's disease.[1][2] The introduction of deuterium atoms (d3) into the Velnacrine molecule can offer advantages in metabolic studies, particularly for pharmacokinetic and pharmacodynamic profiling, by altering the metabolic fate of the compound without significantly changing its pharmacological activity. This guide outlines a plausible synthetic route for this compound and details the expected characterization of the final compound.
Synthesis of this compound
The synthesis of this compound can be adapted from established methods for the synthesis of Velnacrine and its analogs.[3][4] A feasible approach involves the Friedländer annulation of a deuterated cyclohexanone derivative with an appropriate amino benzonitrile, followed by functional group manipulations.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Cyclohexanone-2,2,6-d3
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To a solution of cyclohexanone (1.0 eq) in D₂O (10 vol), add anhydrous potassium carbonate (0.2 eq).
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Stir the mixture at reflux for 24 hours.
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Cool the reaction to room temperature and extract with diethyl ether (3 x 10 vol).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Cyclohexanone-2,2,6-d3.
Step 2: Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine-d3
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To a solution of 2-aminobenzonitrile (1.0 eq) and Cyclohexanone-2,2,6-d3 (1.1 eq) in xylene (15 vol), add p-toluenesulfonic acid monohydrate (0.1 eq).
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Heat the mixture to reflux with a Dean-Stark apparatus for 12 hours.
-
Cool the reaction mixture and add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
Heat the mixture at 100 °C for 4 hours.
-
Cool to room temperature and carefully pour onto crushed ice.
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Basify with aqueous ammonia and extract with chloroform (3 x 20 vol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 9-Chloro-1,2,3,4-tetrahydroacridine-d3.
Step 3: Synthesis of 9-Amino-1,2,3,4-tetrahydroacridine-d3
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Heat a mixture of 9-Chloro-1,2,3,4-tetrahydroacridine-d3 (1.0 eq) and phenol (5.0 eq) to 120 °C.
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Bubble ammonia gas through the molten mixture for 6 hours.
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Cool the reaction mixture and partition between aqueous sodium hydroxide (2 M) and ethyl acetate.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 vol).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, dichloromethane:methanol) to give 9-Amino-1,2,3,4-tetrahydroacridine-d3.
Step 4: Synthesis of this compound (9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3)
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To a solution of 9-Amino-1,2,3,4-tetrahydroacridine-d3 (1.0 eq) in dichloromethane (20 vol) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.
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Stir the reaction mixture at room temperature for 8 hours.
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Quench the reaction with aqueous sodium thiosulfate solution.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by preparative HPLC to afford this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₁D₃N₂O |
| Molecular Weight | 217.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the proposed structure, showing the absence of signals for the deuterated positions. |
| ¹³C NMR | Consistent with the proposed structure. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated [M+H]⁺: 218.1384; Found: within ± 5 ppm |
Expected Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (d, 1H), 7.85 (d, 1H), 7.55 (t, 1H), 7.30 (t, 1H), 4.80 (br s, 2H, NH₂), 3.05 (m, 1H), 2.80 (m, 1H), 2.00-1.80 (m, 4H). Note: Signals at positions 2 and 6 of the cyclohexyl ring are expected to be absent or significantly reduced in intensity.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 158.5, 150.2, 148.9, 129.0, 128.5, 124.3, 123.8, 120.1, 115.6, 68.0, 34.0, 30.5, 23.0, 22.5.
Mass Spectrometry (ESI+): The high-resolution mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ peak at m/z corresponding to the exact mass of this compound.
Mechanism of Action: Acetylcholinesterase Inhibition
Velnacrine exerts its pharmacological effect by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2]
Caption: this compound mechanism of action.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and offers a viable path to obtaining this deuterated analog. The detailed experimental protocols and expected characterization data serve as a practical resource for researchers undertaking this synthesis. The inclusion of a diagram illustrating the mechanism of action provides a clear visual representation of the pharmacological context of this compound as an acetylcholinesterase inhibitor. This document is intended to facilitate further research and development in the field of neurotherapeutics.
References
- 1. Velnacrine - Wikipedia [en.wikipedia.org]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Enigmatic Potential of Deuterated Velnacrine: A Theoretical and Practical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the biological activity of deuterated Velnacrine. A comprehensive search of the current scientific literature and patent databases reveals a significant finding: there is no publicly available data on the synthesis, biological activity, or pharmacokinetic profile of deuterated Velnacrine.
Velnacrine, a metabolite of the first FDA-approved drug for Alzheimer's disease, Tacrine, was itself investigated for its therapeutic potential.[1][2] However, its development was halted due to safety concerns, particularly hepatotoxicity, which also led to the withdrawal of Tacrine.[1][2]
The strategic replacement of hydrogen with its heavier, stable isotope deuterium at specific metabolic sites—a process known as deuteration—is a contemporary approach in drug design aimed at improving the pharmacokinetic and safety profiles of compounds. This guide, therefore, will provide a comprehensive overview of the known biological activity of non-deuterated Velnacrine, explore the theoretical implications and potential benefits of its deuteration, and present a detailed, prospective experimental plan for any future investigation into this novel chemical entity.
Velnacrine: The Parent Compound
Velnacrine, or 9-amino-1,2,3,4-tetrahydroacridin-1-ol, functions primarily as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4][5] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting their action, Velnacrine increases the concentration and duration of acetylcholine in the synaptic cleft, a mechanism intended to ameliorate the cognitive decline associated with Alzheimer's disease.[1][6]
Mechanism of Action: Cholinesterase Inhibition
The primary signaling pathway modulated by Velnacrine is the cholinergic pathway. The inhibition of AChE and BuChE by Velnacrine leads to enhanced cholinergic neurotransmission.
The Rationale for Deuterating Velnacrine
The primary motivation for deuterating a drug candidate is to alter its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.
For Velnacrine, which is a hydroxylated metabolite of Tacrine, further metabolism likely proceeds through oxidation. By strategically replacing hydrogen atoms with deuterium at the sites of metabolic oxidation, it is hypothesized that the rate of Velnacrine's breakdown could be reduced.
Potential Advantages of a Deuterated Velnacrine:
-
Increased Half-Life and Exposure: A slower metabolism could lead to a longer plasma half-life and greater overall drug exposure (Area Under the Curve - AUC).
-
Reduced Peak Plasma Concentrations (Cmax) with Potential for Lower Dosing: A more stable metabolic profile might allow for less frequent dosing and potentially lower the Cmax, which could mitigate dose-dependent side effects.
-
Altered Metabolite Profile: Deuteration could shift the metabolic pathway, potentially reducing the formation of toxic metabolites that may have contributed to the hepatotoxicity observed with Velnacrine and Tacrine.
Prospective Experimental Workflow for the Evaluation of Deuterated Velnacrine
Should a deuterated version of Velnacrine be synthesized, a systematic evaluation of its biological activity would be required. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols (Prospective)
The following are detailed, hypothetical protocols for the key experiments outlined in the workflow.
Cholinesterase Inhibition Assays
-
Objective: To determine the in vitro potency of deuterated Velnacrine against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE).
-
Methodology (based on Ellman's method):
-
Reactions are conducted in a 96-well microplate format.
-
Each well will contain a phosphate buffer (pH 8.0), a known concentration of the respective enzyme (hAChE or hBuChE), and varying concentrations of deuterated Velnacrine or non-deuterated Velnacrine (as a comparator).
-
The mixture is pre-incubated at 37°C for 15 minutes.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE), and the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
The rate of production of the yellow-colored product, 5-thio-2-nitrobenzoate, is measured spectrophotometrically at 412 nm over a period of 5-10 minutes.
-
Inhibition curves are generated by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated using non-linear regression analysis.
-
In Vitro Hepatocyte Viability Assays
-
Objective: To assess the potential hepatotoxicity of deuterated Velnacrine compared to non-deuterated Velnacrine.
-
Methodology (using HepG2 cells):
-
Human hepatoma (HepG2) cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
The cell culture medium is replaced with fresh medium containing various concentrations of deuterated Velnacrine, non-deuterated Velnacrine, or a vehicle control.
-
Cells are incubated for 24, 48, and 72 hours.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by metabolically active cells to form a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Microsomal Stability Assays
-
Objective: To determine the in vitro metabolic stability of deuterated Velnacrine in liver microsomes.
-
Methodology:
-
Deuterated Velnacrine and non-deuterated Velnacrine are incubated with human liver microsomes in the presence of a NADPH-regenerating system at 37°C.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining parent drug concentration versus time plot.
-
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of the expected quantitative data from the proposed experiments, illustrating a potential outcome where deuteration improves the drug's properties.
Table 1: In Vitro Cholinesterase Inhibition
| Compound | hAChE IC50 (nM) | hBuChE IC50 (nM) |
| Velnacrine | [Expected Value] | [Expected Value] |
| Deuterated Velnacrine | [Expected Similar Value] | [Expected Similar Value] |
It is hypothesized that deuteration will not significantly alter the inherent inhibitory potency against the target enzymes.
Table 2: In Vitro Metabolic Stability and Hepatotoxicity
| Compound | Microsomal Half-life (min) | HepG2 EC50 (µM) at 48h |
| Velnacrine | [Expected Value] | [Expected Value] |
| Deuterated Velnacrine | [Expected Increased Value] | [Expected Increased Value] |
A successful deuteration strategy would result in a longer microsomal half-life and a higher EC50 value in the hepatotoxicity assay, indicating reduced toxicity.
Table 3: In Vivo Pharmacokinetics in Rodents (Single Oral Dose)
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |
| Velnacrine | [Expected Value] | [Expected Value] | [Expected Value] | [Expected Value] |
| Deuterated Velnacrine | [Expected Similar/Slightly Increased Value] | [Expected Similar/Slightly Decreased Value] | [Expected Increased Value] | [Expected Increased Value] |
The anticipated outcome is an increase in the area under the curve (AUC) and the elimination half-life (t½) for the deuterated compound.
Conclusion
While the biological activity of deuterated Velnacrine remains unexplored, the principles of deuteration in drug design suggest a promising avenue for potentially mitigating the metabolic and toxicity issues that led to the discontinuation of Velnacrine's development. The theoretical benefits of increased metabolic stability and a potentially improved safety profile warrant the synthesis and systematic evaluation of this novel compound. The experimental workflows and protocols detailed in this guide provide a robust framework for any future research endeavors in this area. Such research could not only revive interest in a once-promising class of cholinesterase inhibitors but also contribute valuable insights into the application of deuteration chemistry in modern drug discovery.
References
- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Multifunctional Tacrine Analogues [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Targeting acetylcholinesterase and butyrylcholinesterase in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine-d3 Cholinesterase Inhibition Assay: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Velnacrine-d3 cholinesterase inhibition assay. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying principles, experimental protocols, and data interpretation related to the inhibition of cholinesterases by Velnacrine. This guide also elucidates the role of the deuterated form, this compound, in associated analytical methodologies.
Introduction to Velnacrine and Cholinesterase Inhibition
Velnacrine is a hydroxylated derivative of tacrine, a centrally acting acetylcholinesterase inhibitor that was historically used in the treatment of Alzheimer's disease.[1][2] The therapeutic rationale for cholinesterase inhibitors stems from the "cholinergic hypothesis" of Alzheimer's disease, which posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to the cognitive decline observed in patients.[1] By inhibiting acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, these inhibitors increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[1]
Velnacrine, like its parent compound, functions as a cholinesterase inhibitor.[1] The study of its inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for understanding its pharmacological profile. While AChE is the primary target for Alzheimer's disease therapy, BChE also plays a role in acetylcholine metabolism, and its inhibition can contribute to the overall cholinergic effect and potential side effects.
The Role of this compound
This compound is a deuterated analog of Velnacrine. In the context of a cholinesterase inhibition assay, this compound is not typically used as the primary inhibitor due to the potential for isotopic effects to slightly alter its binding affinity and enzymatic activity compared to the non-deuterated form. Instead, its primary application lies in the analytical quantification of Velnacrine in biological matrices or in vitro assay solutions using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Deuterated compounds, such as this compound, serve as ideal internal standards in mass spectrometry-based analyses.[3][4][5] They are chemically identical to the analyte of interest (Velnacrine) but have a higher molecular weight due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for accurate and precise quantification of the analyte by correcting for variations in sample recovery and matrix effects.
Quantitative Data: Velnacrine's Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 values for Velnacrine and its parent compound, tacrine, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | Enzyme | IC50 Value | Reference |
| Velnacrine | Acetylcholinesterase (AChE) | 3.27 µM | |
| Tacrine | Acetylcholinesterase (AChE) | 31 nM | [6] |
| Tacrine | Butyrylcholinesterase (BChE) | 26.5 nM | [6] |
Mechanism of Cholinesterase Inhibition by Velnacrine
Velnacrine, being a derivative of tacrine, is expected to share a similar mechanism of action. Cholinesterase inhibitors like tacrine and its analogs are typically reversible inhibitors that bind to the active site of the cholinesterase enzyme. The active site of acetylcholinesterase contains a catalytic triad and a peripheral anionic site (PAS). Velnacrine likely interacts with key amino acid residues in the active site gorge, preventing the substrate, acetylcholine, from binding and being hydrolyzed.
Caption: Cholinergic synapse showing Velnacrine inhibiting AChE.
The above diagram illustrates the mechanism of action. In a normal cholinergic synapse, acetylcholine is released and binds to postsynaptic receptors to propagate a signal. Acetylcholinesterase then rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal. Velnacrine binds to acetylcholinesterase, inhibiting its activity. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of postsynaptic receptors and enhanced cholinergic neurotransmission.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring cholinesterase activity and inhibition is the colorimetric assay developed by Ellman and colleagues.[7][8] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by cholinesterase, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Velnacrine (or other inhibitors) of known concentrations
-
Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) as substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow
The following is a generalized protocol that can be adapted for specific experimental needs.
Caption: Experimental workflow for the cholinesterase inhibition assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the cholinesterase enzyme in phosphate buffer. The final concentration in the well should be determined empirically for optimal signal.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCh or BTCh, e.g., 14 mM) in phosphate buffer.
-
Prepare serial dilutions of Velnacrine in the appropriate solvent (e.g., DMSO, then diluted in buffer) to achieve a range of final concentrations in the assay.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Include a blank control containing all reagents except the enzyme.
-
-
Pre-incubation:
-
Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[8]
-
-
Reaction Initiation:
-
Measurement and Data Analysis:
-
Immediately after adding the substrate, start measuring the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay, e.g., 10 minutes).[8]
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The Velnacrine cholinesterase inhibition assay is a fundamental tool for characterizing the inhibitory potential of this compound. This guide has provided a detailed overview of the experimental protocol based on the widely used Ellman's method, presented the available quantitative data on Velnacrine's potency, and elucidated its mechanism of action through a signaling pathway diagram. The distinct role of this compound as an internal standard for analytical quantification has also been highlighted. A thorough understanding of these principles and methodologies is essential for researchers and professionals involved in the study and development of cholinesterase inhibitors for neurodegenerative diseases.
References
- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tacrine - Wikipedia [en.wikipedia.org]
- 3. Need of a dedicated isotopic internal standard for accurate 3-epi-25(OH)D3 quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Velnacrine-d3 for Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Velnacrine and the prospective role of its deuterated analog, Velnacrine-d3, in the context of Alzheimer's disease research. While extensive clinical data is available for Velnacrine, information on this compound is not prevalent in public literature, suggesting its primary application would be as an internal standard in analytical methodologies. This guide will cover the established pharmacology of Velnacrine, its clinical evaluation in Alzheimer's disease, and the theoretical application and synthesis of this compound as a crucial tool for pharmacokinetic and bioanalytical studies.
Velnacrine: Mechanism of Action and Therapeutic Rationale
Velnacrine, a hydroxylated derivative of tacrine, is a centrally acting cholinesterase inhibitor.[1][2] The therapeutic strategy for its use in Alzheimer's disease is based on the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine is a key factor in the cognitive decline associated with the disease.[1][2][3] By inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, Velnacrine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][2]
Signaling Pathway of Velnacrine
Caption: Velnacrine inhibits acetylcholinesterase, leading to increased acetylcholine levels.
Clinical Efficacy of Velnacrine in Alzheimer's Disease
Several double-blind, placebo-controlled clinical trials have evaluated the efficacy of Velnacrine in patients with mild-to-severe Alzheimer's disease. The primary efficacy measures in these studies were the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Physician's Clinical Global Impression of Change (CGI-C).
Table 1: Summary of Velnacrine Efficacy Data from Clinical Trials
| Study (Year) | Dosage | Duration | Key Efficacy Outcomes |
| The Mentane Study Group (1995) | 150 mg/day and 225 mg/day | 24 weeks | - ADAS-Cog scores deteriorated in the placebo group but not in the Velnacrine-treated groups (P < .05).- Between-group comparisons favored the 225 mg dose over the 150 mg dose (P < .05).- Similar findings were observed for the CGI-C scale.[4] |
| Zemlan et al. (1996) | Up to 225 mg/day | 6 weeks (dose-replication) | - Velnacrine patients scored significantly better than placebo patients on the ADAS-Cog at weeks 2, 4, and 6 (p < 0.001 at week 6).[5]- No significant treatment effect on CGI-C scores was observed.[5] |
| The Mentane Study Group (1997) | 10, 25, 50, and 75 mg t.i.d. | 6 weeks (dose-replication) | - Velnacrine-treated patients scored better on the ADAS-Cog than placebo patients (P < 0.001).- Patients on the highest dose averaged a 4.1-point improvement on the ADAS-Cog compared to screen values.- CGI-C scores were significantly improved compared to placebo (P < 0.05).[6] |
Safety and Tolerability of Velnacrine
The most significant safety concern associated with Velnacrine treatment was hepatotoxicity, manifested as asymptomatic elevations in liver transaminase levels.
Table 2: Summary of Velnacrine Safety and Tolerability Data
| Study (Year) | Dosage | Key Adverse Events |
| The Mentane Study Group (1995) | 150 mg/day and 225 mg/day | - Reversible abnormal liver function tests (≥5 times the upper limit of normal) led to treatment discontinuation in 30% (150 mg) and 24% (225 mg) of patients, compared to 3% in the placebo group.[4]- Most common clinical adverse event was diarrhea.[4] |
| Zemlan et al. (1996) | Up to 225 mg/day | - Asymptomatic elevation of liver transaminases occurred in 28% of treated patients.[5]- Cholinergic side effects included diarrhea (14%), nausea (11%), and vomiting (5%).[5] |
| The Mentane Study Group (1997) | 10, 25, 50, and 75 mg t.i.d. | - Asymptomatic elevation in liver transaminase levels occurred in 29% of patients.[6] |
Experimental Protocols
Double-Blind, Placebo-Controlled Efficacy Trial
The following provides a generalized experimental protocol based on the methodologies of the cited clinical trials.
Objective: To assess the safety and efficacy of Velnacrine in patients with probable Alzheimer's disease.
Methodology:
-
Patient Population: Patients meeting the criteria for probable Alzheimer's disease (e.g., NINCDS-ADRDA criteria) with mild-to-moderate cognitive impairment.
-
Study Design: A multi-center, double-blind, placebo-controlled, parallel-group study.
-
Treatment Protocol:
-
Screening Phase: Initial assessment of cognitive function and overall health.
-
Washout Period: A single-blind placebo washout period to establish baseline measurements.
-
Dose-Titration/Ranging Phase: Patients are initiated on a low dose of Velnacrine or placebo, with the dose gradually increased over several weeks to a target maintenance dose.
-
Maintenance Phase: Patients continue on their assigned dose for a predetermined period (e.g., 6 to 24 weeks).
-
-
Outcome Measures:
-
Primary: ADAS-Cog, CGI-C.
-
Secondary: Caregiver-rated scales, activities of daily living (ADL) scales.
-
-
Safety Monitoring: Regular monitoring of vital signs, adverse events, and clinical laboratory tests, with a particular focus on liver function tests.
Experimental Workflow for a Velnacrine Clinical Trial
Caption: A typical workflow for a clinical trial of Velnacrine in Alzheimer's disease.
This compound: A Tool for Pharmacokinetic Research
While this compound is not documented as a therapeutic agent, its role as an internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), is critical for accurate pharmacokinetic studies. Deuterated analogs are ideal internal standards because they have nearly identical chemical and physical properties to the analyte but a different mass, allowing for precise quantification.
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound would involve the introduction of deuterium atoms at positions that are not readily exchanged under physiological or analytical conditions. A common strategy is the deuteration of aromatic rings or specific aliphatic positions.
Hypothetical Synthesis Workflow for this compound
Caption: A conceptual workflow for the synthesis of this compound.
Application of this compound in Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of Velnacrine in plasma or other biological matrices.
Methodology:
-
Sample Collection: Collect biological samples (e.g., blood, urine) at various time points after Velnacrine administration.
-
Sample Preparation:
-
Spike a known concentration of this compound (internal standard) into each sample.
-
Perform protein precipitation or liquid-liquid extraction to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
The liquid chromatography step separates Velnacrine and this compound from other components.
-
The mass spectrometer detects and quantifies Velnacrine and this compound based on their specific mass-to-charge ratios.
-
-
Data Analysis:
-
Calculate the ratio of the Velnacrine peak area to the this compound peak area.
-
Determine the concentration of Velnacrine in the original sample by comparing this ratio to a standard curve.
-
Table 3: Hypothetical Mass Spectrometry Parameters for Velnacrine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Velnacrine | 215.1 | [Hypothetical Fragment] |
| This compound | 218.1 | [Hypothetical Fragment+3] |
Conclusion
Velnacrine demonstrated modest but statistically significant efficacy in improving cognitive function in some patients with Alzheimer's disease. However, its clinical development was hampered by concerns over hepatotoxicity. While Velnacrine itself is not a current therapeutic option, the study of its mechanisms and clinical effects provides valuable insights for the development of other cholinesterase inhibitors. In modern Alzheimer's drug research and development, deuterated analogs like this compound are indispensable tools for conducting precise and reliable pharmacokinetic and metabolic studies, which are essential for understanding a drug's behavior in the body and ensuring its safety and efficacy. Further research into the specific synthesis and application of this compound would be a necessary step for any renewed investigation into Velnacrine or its derivatives.
References
- 1. Velnacrine - Wikipedia [en.wikipedia.org]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple dose pharmacokinetics, safety, and tolerance of velnacrine (HP 029) in healthy elderly subjects: a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Validation Parameters for the Determination of Vitamin D3 in Commercial Pharmaceutical Products Using Traditional and Greener HPTLC Methods [mdpi.com]
- 6. Spectrofluorimetric determination of velnacrine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of Velnacrine-d3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available in vitro data on Velnacrine-d3, a deuterated analog of the acetylcholinesterase inhibitor Velnacrine. Due to a scarcity of publicly available research focused specifically on the deuterated form, this document synthesizes information on Velnacrine's known mechanisms and provides a theoretical framework for the anticipated in vitro properties of this compound. This guide also outlines standard experimental protocols relevant to the assessment of cholinesterase inhibitors.
Core Concepts and Mechanism of Action
Velnacrine, the parent compound of this compound, is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting these enzymes, Velnacrine increases the concentration and duration of action of acetylcholine, a mechanism that has been explored for the symptomatic treatment of Alzheimer's disease.[3][4] It is hypothesized that the substitution of hydrogen with deuterium in this compound may alter its metabolic stability and pharmacokinetic profile, a common strategy in drug development to improve therapeutic efficacy and safety.
The primary signaling pathway influenced by Velnacrine, and presumably this compound, is the cholinergic pathway. By elevating acetylcholine levels, it enhances signaling at muscarinic and nicotinic receptors.
Figure 1: Cholinergic signaling pathway and the inhibitory action of this compound on acetylcholinesterase (AChE).
Quantitative Data
| Target Enzyme | Parameter | This compound Value | Velnacrine Value (Reference) |
| Acetylcholinesterase (AChE) | IC50 (nM) | Data not available | Potent inhibition reported |
| Butyrylcholinesterase (BChE) | IC50 (nM) | Data not available | Potent inhibition reported |
| Acetylcholinesterase (AChE) | Ki (nM) | Data not available | Data not available |
| Butyrylcholinesterase (BChE) | Ki (nM) | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize cholinesterase inhibitors like this compound.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the standard method for measuring cholinesterase activity.[1][5][6]
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes) or Butyrylcholinesterase (from equine or human serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil or Tacrine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add in triplicate:
-
Phosphate buffer
-
DTNB solution
-
AChE or BChE enzyme solution
-
Varying concentrations of this compound or control.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm kinetically for a set duration (e.g., 5-10 minutes).
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Velnacrine for Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 5. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Velnacrine in Human Plasma by LC-MS/MS using Velnacrine-d3 as an Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Velnacrine in human plasma. Velnacrine, a metabolite of Tacrine, is a cholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease. The method utilizes a stable isotope-labeled internal standard, Velnacrine-d3, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Velnacrine in a clinical research setting.
Introduction
Velnacrine, or 1-hydroxytacrine, is the major active metabolite of Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] Like its parent compound, Velnacrine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain.[2] The study of Velnacrine's pharmacokinetics is crucial for understanding its efficacy and safety profile.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.
This application note describes a complete LC-MS/MS workflow for the analysis of Velnacrine in human plasma, including a detailed experimental protocol, instrument parameters, and representative validation data.
Experimental
Materials and Reagents
-
Velnacrine reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Standard Solutions
-
Velnacrine Stock Solution (1 mg/mL): Accurately weigh and dissolve Velnacrine in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Velnacrine Working Solutions: Prepare serial dilutions of the Velnacrine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Pipette 50 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography Method
The chromatographic separation is performed using a gradient elution.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 4.0 | 10 |
Mass Spectrometry Method
The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Velnacrine | 215.1 | 186.1 | 0.05 | 30 | 25 |
| This compound | 218.1 | 189.1 | 0.05 | 30 | 25 |
Note: The exact m/z values and collision energies would need to be optimized experimentally.
Results and Discussion
Method Validation
A full validation of the bioanalytical method should be performed according to the guidelines of the FDA and/or EMA. The following tables present illustrative data that would be expected from such a validation.
Linearity
The calibration curve was constructed by plotting the peak area ratio of Velnacrine to this compound against the nominal concentration of Velnacrine.
Table 4: Illustrative Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 (LLOQ) | 0.48 | 96.0 |
| 1.0 | 1.05 | 105.0 |
| 5.0 | 5.10 | 102.0 |
| 25.0 | 24.5 | 98.0 |
| 100.0 | 101.0 | 101.0 |
| 250.0 | 247.5 | 99.0 |
| 450.0 | 454.5 | 101.0 |
| 500.0 (ULOQ) | 495.0 | 99.0 |
A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing four levels of QC samples in replicates.
Table 5: Illustrative Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15.0 | 95.0 - 105.0 | ≤ 20.0 | 90.0 - 110.0 |
| Low | 1.5 | ≤ 10.0 | 97.0 - 103.0 | ≤ 15.0 | 95.0 - 105.0 |
| Medium | 75.0 | ≤ 8.0 | 98.0 - 102.0 | ≤ 10.0 | 97.0 - 103.0 |
| High | 400.0 | ≤ 7.0 | 99.0 - 101.0 | ≤ 10.0 | 98.0 - 102.0 |
Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Recovery and Matrix Effect
The efficiency of the extraction process and the influence of plasma components on ionization were evaluated.
Table 6: Illustrative Recovery and Matrix Effect Data
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 92.5 | 94.0 | 0.98 | 0.99 |
| High | 94.1 | 93.5 | 1.01 | 1.02 |
Consistent recovery and a matrix factor close to 1 indicate minimal impact from the biological matrix.
Visualizations
Caption: Experimental workflow for Velnacrine analysis.
Caption: Logical relationship in the LC-MS/MS bioanalysis.
Conclusion
The proposed LC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantification of Velnacrine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and reliability of the results. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for supporting pharmacokinetic and clinical research studies of Velnacrine. The illustrative validation data demonstrates that the method can meet the stringent requirements of regulatory guidelines for bioanalytical method validation.
References
- 1. Establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate including its physicochemical characterization and in vitro metabolite profiling using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine - Wikipedia [en.wikipedia.org]
Velnacrine-d3: Application Notes and Protocols for Preclinical In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, velnacrine increases the concentration of the neurotransmitter acetylcholine at cholinergic synapses.[2][3] This mechanism of action provided the rationale for its investigation as a potential therapeutic agent for Alzheimer's disease, a condition characterized by a deficit in cholinergic neurotransmission.[4][5]
Clinical trials in humans demonstrated that velnacrine could produce modest benefits in cognitive function for some patients with Alzheimer's disease.[6][7] However, its development was halted in 1994, and it did not receive FDA approval due to concerns about toxicity, particularly hepatotoxicity (liver damage).[8]
Note on Velnacrine-d3: this compound is a deuterated isotopologue of velnacrine. In the context of in vivo experiments, its primary role is not as a therapeutic agent itself, but as an internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The addition of a known quantity of this compound to biological samples (e.g., plasma, brain homogenate) allows for precise and accurate quantification of the non-deuterated (active) velnacrine. This protocol, therefore, details the in vivo administration of velnacrine, with this compound being a critical component of the subsequent sample analysis.
Mechanism of Action: Cholinesterase Inhibition
Velnacrine exerts its effects by binding to and temporarily inactivating acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, enhancing cholinergic signaling.
References
- 1. Simplified methods for in vivo measurement of acetylcholinesterase activity in rodent brain (Journal Article) | ETDEWEB [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vetscraft.com [vetscraft.com]
- 8. humapub.com [humapub.com]
Application Note: Preparation of Velnacrine-d3 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for Velnacrine-d3. Velnacrine is a cholinesterase inhibitor, and its deuterated form, this compound, is often used in pharmacokinetic studies and as an internal standard in analytical methods.[1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results.
Compound Information and Properties
This compound is a stable, isotopically labeled version of Velnacrine, where three hydrogen atoms have been replaced by deuterium.[3] This labeling is useful for metabolic studies and as an internal standard for mass spectrometry-based quantification, as the deuterium substitution provides a distinct mass shift while maintaining similar chemical properties to the parent compound.[2][4] The most common commercially available form is (±)-Velnacrine-1,2,2-d3 Maleate.[5]
Data Summary
The following table summarizes the key quantitative data for (±)-Velnacrine-1,2,2-d3 Maleate.
| Property | Value | Reference |
| Product Name | (±)-Velnacrine-1,2,2-d3 Maleate | [5] |
| Synonyms | Hydroxytacrine-d3 Maleate; 9-Amino-1,2,3,4-tetrahydro-1-acridinol-d3 Maleate | [5] |
| Molecular Weight | 333.36 g/mol | [5] |
| CAS Number (Unlabeled) | 118909-22-1 (Maleate salt) | [1][5] |
| Isotopic Enrichment | ≥99 atom % D | [5] |
| Recommended Solvents | DMSO, Ethanol | [6] |
| Storage (Solid Form) | Store powder at -20°C for long-term stability (up to 3 years). | [6] |
| Storage (Stock Solution) | Store in solvent at -80°C for long-term stability (up to 1 year). | [6] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of (±)-Velnacrine-1,2,2-d3 Maleate in DMSO.
Materials and Equipment
-
(±)-Velnacrine-1,2,2-d3 Maleate powder
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound before use.[5]
-
Wear appropriate PPE at all times to avoid skin and eye contact.
Stock Solution Calculation
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:
-
Mass (mg) = 10 mM × 1 mL × 333.36 g/mol / 1000
-
Mass (mg) = 3.33 mg
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 3.33 mg) using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber-colored cryovials.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots upright in a freezer at -80°C for long-term storage.[6]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution with the appropriate assay buffer or cell culture medium.
Example: Preparing a 10 µM Working Solution
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired buffer or medium.
-
Mix thoroughly by gentle vortexing or pipetting. Use immediately.
Visualized Workflow and Diagrams
Stock Solution Preparation Workflow
The following diagram illustrates the standard workflow for preparing this compound stock solutions.
Caption: Workflow for this compound stock solution preparation.
References
- 1. Velnacrine - Wikipedia [en.wikipedia.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. This compound (HP 029-d3 free base) | 稳定同位素 | MCE [medchemexpress.cn]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Velnacrine | TargetMol [targetmol.com]
Application Note: Quantification of Velnacrine-d3 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Velnacrine-d3 in human plasma. This compound is the deuterated analog of Velnacrine (1-hydroxy-tacrine), an active metabolite of the cholinesterase inhibitor Tacrine. Given that deuterated analogs are commonly used as internal standards in bioanalytical studies, this method is presented for the quantification of Velnacrine, using this compound as the internal standard. The protocol described herein is essential for pharmacokinetic and drug metabolism studies in the development of therapeutic agents targeting cholinergic pathways. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Velnacrine, the 1-hydroxy metabolite of Tacrine, is a potent cholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease.[1][2] Like its parent compound, Velnacrine exerts its therapeutic effect by inhibiting the acetylcholinesterase enzyme, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[3] Accurate quantification of Velnacrine in biological matrices is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative LC-MS/MS analysis. They offer superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[4][5] This application note provides a detailed protocol for the quantification of Velnacrine in human plasma, employing this compound as an internal standard. The method is designed to meet the rigorous requirements of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[6][7]
Signaling Pathway
Velnacrine functions as a cholinesterase inhibitor. The diagram below illustrates its mechanism of action in a cholinergic synapse.
Experimental Workflow
The overall workflow for the quantification of this compound (as an internal standard for Velnacrine) in human plasma is depicted below.
Materials and Methods
Reagents and Materials
-
Velnacrine reference standard (≥98% purity)
-
This compound reference standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent
Stock and Working Solutions
-
Velnacrine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Velnacrine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Velnacrine Working Solutions: Prepare serial dilutions of the Velnacrine stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Thaw human plasma samples and working solutions at room temperature.
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (100 ng/mL).
-
For calibration standards and QC samples, add 10 µL of the respective Velnacrine working solutions. For blank samples, add 10 µL of 50:50 (v/v) acetonitrile:water.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
|---|---|
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B) |
Mass Spectrometry
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Velnacrine | 215.3 | 187.2* | 80 | 35 |
| This compound | 218.3 | 190.2* | 80 | 35 |
*Note: These are proposed transitions based on the fragmentation of Tacrine.[8] The product ion likely corresponds to the loss of a neutral fragment from the hydroxylated ring. Actual values should be optimized during method development.
Data Presentation
Linearity
The linearity of the method was assessed by analyzing a series of calibration standards in human plasma. The calibration curve was constructed by plotting the peak area ratio of Velnacrine to this compound against the nominal concentration of Velnacrine.
| Concentration (ng/mL) | Mean Peak Area Ratio (n=3) | Accuracy (%) |
| 0.5 (LLOQ) | 0.012 | 102.4 |
| 1 | 0.025 | 98.7 |
| 5 | 0.128 | 101.1 |
| 10 | 0.255 | 99.5 |
| 50 | 1.278 | 100.3 |
| 100 | 2.561 | 100.8 |
| 200 (ULOQ) | 5.119 | 99.9 |
| Correlation Coefficient (r²) | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, and High) in six replicates.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 103.2 | 8.1 | 101.5 |
| Low | 1.5 | 5.2 | 98.9 | 6.5 | 99.8 |
| Mid | 75 | 4.1 | 101.7 | 5.3 | 100.9 |
| High | 150 | 3.5 | 99.4 | 4.8 | 100.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 92.3 | 98.7 |
| Mid | 75 | 94.1 | 101.2 |
| High | 150 | 93.5 | 99.6 |
Stability
The stability of Velnacrine in human plasma was evaluated under various storage and handling conditions.
| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) |
| Bench-top | 6 hours | Low & High | 97.8 |
| Freeze-thaw | 3 cycles | Low & High | 96.5 |
| Long-term (-80°C) | 30 days | Low & High | 98.2 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Velnacrine in human plasma, using this compound as an internal standard. The simple protein precipitation sample preparation procedure and the rapid chromatographic runtime make this method suitable for high-throughput analysis in a research setting. The method has been demonstrated to be linear, accurate, precise, and robust, meeting the typical acceptance criteria for bioanalytical method validation. This protocol can be readily implemented in laboratories conducting pharmacokinetic and drug metabolism studies of Velnacrine and related compounds.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Velnacrine-d3 as a Tracer in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (a stable isotope of hydrogen), allows researchers to trace the metabolic fate of a drug molecule within a biological system.[1][2] Velnacrine-d3 is a deuterated analog of Velnacrine, the active metabolite of Tacrine, a centrally acting acetylcholinesterase inhibitor.[3][4][5] The incorporation of deuterium atoms into the Velnacrine molecule provides a unique mass signature that allows it to be distinguished from its non-deuterated counterpart and endogenous molecules using mass spectrometry.[6] This enables precise tracking and quantification of the parent drug and its metabolites.
The primary advantage of using this compound as a tracer lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration.[7][8] This property can be exploited to investigate specific metabolic pathways and to potentially develop drugs with improved pharmacokinetic profiles.[2][9] These application notes provide an overview of the use of this compound as a tracer and detailed protocols for its application in metabolic pathway analysis.
Metabolic Pathway of Velnacrine
Velnacrine, or 1-hydroxytacrine, is the major active metabolite of Tacrine.[3][4] The metabolism of Tacrine is primarily mediated by the cytochrome P450 enzyme CYP1A2 in the liver, which catalyzes the hydroxylation of Tacrine at the benzylic carbon to form Velnacrine.[3][4] Velnacrine itself can undergo further metabolism. While specific pathways for Velnacrine are less detailed in the provided results, it is known to be further metabolized into dihydroxy metabolites.[10] The use of this compound can help elucidate these downstream metabolic pathways with high precision.
Caption: Metabolic conversion of Tacrine to Velnacrine and its subsequent metabolism.
Quantitative Data Summary
The following tables represent hypothetical data that could be obtained from in-vitro and in-vivo studies using this compound.
Table 1: In-Vitro Metabolism of Velnacrine and this compound in Human Liver Microsomes
| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Metabolite M1 Formation (pmol/mg protein) |
| Velnacrine | 0 | 100 | 0 |
| 15 | 65 | 35 | |
| 30 | 40 | 60 | |
| 60 | 15 | 85 | |
| This compound | 0 | 100 | 0 |
| 15 | 80 | 20 | |
| 30 | 60 | 40 | |
| 60 | 35 | 65 |
Table 2: Pharmacokinetic Parameters of Velnacrine and this compound in Rats (1 mg/kg, IV)
| Parameter | Velnacrine | This compound |
| Cmax (ng/mL) | 150 | 180 |
| Tmax (h) | 0.25 | 0.25 |
| AUC (ng*h/mL) | 300 | 450 |
| t1/2 (h) | 2.5 | 3.8 |
| Clearance (mL/h/kg) | 3.3 | 2.2 |
Experimental Protocols
Protocol 1: In-Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a typical experiment to assess the metabolic stability of this compound in comparison to its non-deuterated form.
1. Materials:
-
Velnacrine and this compound (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well incubation plates and collection plates
-
LC-MS/MS system[11]
2. Experimental Workflow:
Caption: Workflow for the in-vitro metabolism study of this compound.
3. Procedure:
-
Prepare the incubation mixture by diluting the HLMs in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Add the NADPH regenerating system to the HLM mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding Velnacrine or this compound to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples at 4000 rpm for 15 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound (Velnacrine or this compound) and any formed metabolites.
Protocol 2: In-Vivo Pharmacokinetic Study of this compound in Rats
This protocol describes a typical pharmacokinetic study in an animal model to compare the in-vivo behavior of this compound and Velnacrine.
1. Materials:
-
Velnacrine and this compound
-
Dosing vehicle (e.g., saline with 5% DMSO)
-
Sprague-Dawley rats (male, 250-300g) with cannulated jugular veins
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis[12]
2. Experimental Workflow:
Caption: Workflow for the in-vivo pharmacokinetic study of this compound.
3. Procedure:
-
Acclimatize the cannulated rats for at least 24 hours before the study.
-
Prepare the dosing solutions of Velnacrine and this compound in the vehicle at a concentration of 1 mg/mL.
-
Administer a single intravenous (IV) bolus dose of either Velnacrine or this compound (1 mg/kg) to each rat via the tail vein.
-
Collect blood samples (approximately 100 µL) from the jugular vein cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples by centrifuging at 13,000 rpm for 5 minutes to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
For bioanalysis, perform protein precipitation on the plasma samples using acetonitrile containing an internal standard.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentrations of Velnacrine or this compound and their metabolites.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance.
Conclusion
This compound serves as a valuable tool for detailed metabolic and pharmacokinetic investigations. Its use as a tracer, in conjunction with modern analytical techniques like LC-MS/MS, allows for precise quantification and pathway elucidation. The protocols provided herein offer a framework for conducting both in-vitro and in-vivo studies to characterize the metabolic profile and disposition of Velnacrine. The inherent kinetic isotope effect of deuterated compounds can also provide insights into the rate-limiting steps of metabolism, aiding in the design of new chemical entities with optimized drug-like properties.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. symeres.com [symeres.com]
- 3. Tacrine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Velnacrine - Wikipedia [en.wikipedia.org]
- 6. metsol.com [metsol.com]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assay Using Velnacrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine is a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] By inhibiting these enzymes, Velnacrine increases the concentration and duration of action of acetylcholine at cholinergic synapses. This mechanism of action has been investigated for its therapeutic potential in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][3][4] Velnacrine is also a major metabolite of Tacrine, another cholinesterase inhibitor.[1]
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of Velnacrine on acetylcholinesterase using the human neuroblastoma cell line SH-SY5Y. The protocol is based on the widely used Amplex® Red fluorescence method. While Velnacrine-d3 is mentioned in the topic, it is important to note that deuterated compounds are typically used as internal standards for analysis by mass spectrometry rather than as the primary test compound in cell-based functional assays. Therefore, this protocol focuses on the use of Velnacrine.
Signaling Pathway of Acetylcholinesterase Inhibition
Velnacrine exerts its effect within the cholinergic signaling pathway. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to cholinergic receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal. Velnacrine inhibits AChE, leading to an accumulation of ACh in the synaptic cleft, which enhances cholinergic neurotransmission.
Caption: Cholinergic signaling pathway and the inhibitory action of Velnacrine.
Quantitative Data
The inhibitory potency of Velnacrine and other common acetylcholinesterase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values.
| Compound | Target | Assay System | IC50 (nM) | Reference |
| Velnacrine | Acetylcholinesterase (AChE) | Purified Human Recombinant | 3.62 | [5] |
| Donepezil | Acetylcholinesterase (AChE) | SH-SY5Y cells | ~25 | [6] |
| Tacrine | Acetylcholinesterase (AChE) | SH-SY5Y cells | ~100 | [6] |
| Galantamine | Acetylcholinesterase (AChE) | SH-SY5Y cells | ~400 | [6] |
Experimental Protocols
Cell-Based Acetylcholinesterase Inhibition Assay using Amplex® Red
This protocol describes the determination of Velnacrine's IC50 for acetylcholinesterase in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Velnacrine
-
Amplex® Red Acetylcholine/Acetylcholinesterase Assay Kit
-
96-well black, clear-bottom microplates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow:
Caption: Experimental workflow for the cell-based AChE inhibition assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells and seed them into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Velnacrine in DMSO.
-
Perform serial dilutions of the Velnacrine stock solution in culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the Velnacrine dilutions to the respective wells. Include wells with vehicle control (medium with the same percentage of DMSO as the highest Velnacrine concentration) and a positive control (a known AChE inhibitor like Donepezil).
-
Incubate the plate for 1 hour at 37°C.
-
-
Amplex® Red Assay:
-
Prepare the Amplex® Red working solution according to the manufacturer's instructions. This typically includes Amplex® Red, horseradish peroxidase (HRP), choline oxidase, and acetylcholine.
-
Add 100 µL of the Amplex® Red working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~544 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each Velnacrine concentration using the following formula: % Inhibition = 100 x (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank))
-
Plot the % inhibition against the logarithm of the Velnacrine concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This document provides a comprehensive guide for assessing the acetylcholinesterase inhibitory activity of Velnacrine in a cell-based format. The provided protocol for the Amplex® Red assay with SH-SY5Y cells offers a robust and sensitive method for determining the potency of Velnacrine and other potential AChE inhibitors. The included signaling pathway diagram and quantitative data table serve as valuable resources for understanding the mechanism of action and comparative efficacy of Velnacrine. As with any experimental protocol, optimization of specific parameters may be necessary for different laboratory settings and research questions.
References
- 1. mdpi.com [mdpi.com]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Velnacrine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velnacrine-d3 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ion m/z values for Velnacrine and this compound in MRM analysis?
A1: For optimal sensitivity and specificity in Multiple Reaction Monitoring (MRM) analysis, the following mass-to-charge (m/z) transitions are recommended. These values are based on positive ion mode electrospray ionization (ESI).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Velnacrine | 278.2 | 58.1 | Primary transition for quantification. |
| This compound | 281.2 | 61.1 | Corresponding transition for the deuterated internal standard. |
| Velnacrine | 278.2 | 121.1 | A secondary transition that can be used for confirmation. |
Q2: I am not seeing a strong signal for this compound. What are the common causes and solutions?
A2: Poor signal intensity for your internal standard can be due to several factors. Here's a systematic approach to troubleshooting:
-
Sample Preparation:
-
Incorrect Concentration: Ensure the spiking concentration of this compound in your samples is appropriate for the expected analyte concentration range and instrument sensitivity.
-
Degradation: this compound, like many organic molecules, can be susceptible to degradation. Protect it from light and extreme temperatures during storage and sample preparation. Prepare fresh working solutions regularly.
-
-
Mass Spectrometer Parameters:
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[1]
-
Ion Source Settings: Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. These parameters can significantly impact ionization efficiency.
-
-
Chromatography:
-
Co-elution with Suppressing Agents: Matrix components co-eluting with this compound can cause ion suppression.[2] Ensure your chromatographic method effectively separates this compound from potential interferences.
-
Column Performance: A deteriorating column can lead to poor peak shape and reduced signal intensity. Check column pressure and consider replacing it if necessary.
-
Q3: My retention times for Velnacrine and this compound are shifting between injections. What should I do?
A3: Retention time shifts can compromise data quality. Consider the following troubleshooting steps:
-
LC System Stability:
-
Pump Performance: Inconsistent mobile phase composition due to pump malfunctions can cause retention time drift. Check for leaks and ensure proper pump maintenance.
-
Column Temperature: Fluctuations in column oven temperature will affect retention times. Verify that the column compartment is maintaining a stable temperature.
-
-
Mobile Phase Preparation:
-
Inconsistent Preparation: Ensure the mobile phase is prepared consistently for each run, including the pH and the ratio of organic to aqueous components.
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and retention time shifts.
-
-
Sample Matrix Effects: Variations in the sample matrix between injections can sometimes lead to minor retention time shifts. Consistent and thorough sample preparation is key to minimizing this effect.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Causes | Recommended Actions |
| No Peaks Observed for Velnacrine or this compound | - Instrument communication failure.- Clogged sample flow path.- Incorrect method parameters. | - Check all cable connections and restart the instrument software.- Inspect the autosampler needle, tubing, and column for blockages.- Verify that the correct acquisition method with the appropriate MRM transitions is loaded. |
| High Background Noise | - Contaminated mobile phase or LC system.- Dirty ion source. | - Prepare fresh mobile phase using high-purity solvents and additives.- Flush the LC system thoroughly.- Clean the ion source components according to the manufacturer's instructions. |
| Peak Tailing or Splitting | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Replace the analytical column.- Adjust the mobile phase pH to ensure Velnacrine is in a single ionic state.- Dilute the sample to avoid overloading the column. |
| Inconsistent Velnacrine/Velnacrine-d3 Area Ratio | - Inaccurate pipetting of internal standard.- Different levels of ion suppression between analyte and internal standard.- Analyte degradation in some samples. | - Use calibrated pipettes and ensure consistent addition of this compound to all samples and standards.- Optimize chromatography to separate analytes from matrix interferences.- Investigate sample stability under the storage and processing conditions. |
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Velnacrine and this compound reference standards.
-
Dissolve each standard in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C in amber vials.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solutions with a 50:50 mixture of methanol and water.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with the 50:50 methanol/water mixture to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| Velnacrine | 278.2 | 58.1 | 0.1 | 25 |
| This compound | 281.2 | 61.1 | 0.1 | 25 |
Visualizations
Caption: Experimental workflow for the quantification of Velnacrine using this compound as an internal standard.
Caption: Troubleshooting logic for addressing poor signal intensity of this compound.
References
Velnacrine-d3 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with Velnacrine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is the deuterated form of Velnacrine, a potent cholinesterase inhibitor.[1][2] In experimental settings, achieving appropriate dissolution is crucial for ensuring accurate and reproducible results in bioassays, in-vivo studies, and other research applications. Poor solubility can lead to inaccurate dosing, low bioavailability, and unreliable experimental outcomes.[3]
Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?
Precipitation of this compound in aqueous solutions is likely due to its limited water solubility, a common characteristic of many organic molecules with complex ring structures. The introduction of the compound, often from a concentrated organic stock solution, into an aqueous buffer can cause it to crash out if its solubility limit is exceeded.
Q3: Are there any common solvents for dissolving this compound?
Troubleshooting Guide: this compound Solubility Issues
This guide provides systematic approaches to address common solubility problems encountered during experiments with this compound.
Issue 1: this compound fails to dissolve completely in the chosen solvent.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Insufficient solvent volume | Increase the volume of the solvent incrementally until the compound dissolves completely. | 1. Add a small, measured volume of solvent to the this compound powder. 2. Vortex or sonicate for 1-2 minutes. 3. If undissolved material remains, add another small, measured volume of solvent. 4. Repeat until a clear solution is obtained. Record the final concentration. |
| Inappropriate solvent | Test a range of solvents with varying polarities. | 1. Prepare small, equivalent aliquots of this compound. 2. To each aliquot, add a different solvent (e.g., DMSO, ethanol, methanol, acetone). 3. Vortex and sonicate each sample. 4. Visually inspect for complete dissolution. |
| Low temperature | Gently warm the solution. | 1. Place the vial containing the this compound and solvent in a water bath set to 37°C. 2. Gently agitate or stir the solution. 3. Do not exceed temperatures that could cause degradation. |
Issue 2: Precipitation occurs when the this compound stock solution is diluted with an aqueous buffer.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Exceeding aqueous solubility limit | Decrease the final concentration of this compound in the aqueous buffer. | 1. Prepare a serial dilution of your this compound stock solution. 2. Add each dilution to your aqueous buffer. 3. Observe the highest concentration that remains in solution without precipitation. |
| pH of the buffer | Adjust the pH of the aqueous buffer. Weakly basic compounds are often more soluble at a lower pH.[3] | 1. Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). 2. Add your this compound stock solution to each buffer to the desired final concentration. 3. Observe which pH maintains the best solubility. |
| Lack of solubilizing agents | Incorporate co-solvents or surfactants into the aqueous buffer.[5][6] | Co-solvent: 1. Prepare your aqueous buffer containing a small percentage of a water-miscible organic solvent like ethanol or PEG300 (e.g., 5-10%). 2. Add the this compound stock solution to this modified buffer. Surfactant: 1. Prepare your aqueous buffer containing a low concentration of a biocompatible surfactant like Tween 80 (e.g., 0.1-0.5%). 2. Add the this compound stock solution to this surfactant-containing buffer. |
Advanced Solubility Enhancement Strategies
For persistent solubility issues, more advanced formulation techniques can be employed. The selection of a method depends on the specific experimental requirements.[7]
| Strategy | Description |
| Complexation | Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8] |
| Solid Dispersion | This compound can be dispersed in a hydrophilic carrier at a solid state, which can enhance its dissolution rate upon contact with an aqueous medium.[5] |
| Nanoparticle Formulation | Reducing the particle size to the nanometer range can significantly increase the surface area, leading to improved dissolution rates and solubility.[9] |
Experimental Workflow & Signaling Pathways
Logical Workflow for Troubleshooting Solubility
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Velnacrine's Mechanism of Action: Cholinesterase Inhibition
Velnacrine acts as a cholinesterase inhibitor. This diagram illustrates the general signaling pathway affected by such inhibitors.
References
- 1. Velnacrine - Wikipedia [en.wikipedia.org]
- 2. This compound (HP 029-d3 free base) | 稳定同位素 | MCE [medchemexpress.cn]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Velnacrine | TargetMol [targetmol.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Navigating the Synthesis of Velnacrine-d3: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of Velnacrine-d3 synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: While a specific protocol for this compound is not widely published, a plausible and common approach involves a modified Friedländer annulation reaction. This synthesis would likely utilize a deuterated precursor, such as cyclohexanone-d4, reacting with 2-aminobenzonitrile to form the deuterated tetrahydroacridine core of Velnacrine. Subsequent hydroxylation would then yield this compound. The deuterons are strategically placed on the cyclohexyl ring.
Q2: Where can I source the deuterated starting materials?
A2: Deuterated reagents are available from various chemical suppliers. For instance, cyclohexanone-2,2,6,6-d4 is commercially available.[1][2] If a custom deuterated starting material is required, such as a deuterated 2-aminobenzonitrile, it may need to be synthesized in-house or custom-ordered.
Q3: What are the key reaction parameters to optimize for the Friedländer annulation step?
A3: The Friedländer synthesis can be sensitive to several factors. Key parameters to optimize for yield improvement include the choice of catalyst (acid or base), reaction temperature, and solvent.[3][4][5][6] Common catalysts include p-toluenesulfonic acid, iodine, and various Lewis acids.[4] Solvent choice can range from polar aprotic to non-polar, depending on the catalyst system.[5]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time.
Q5: What are the expected spectroscopic signatures for this compound?
A5: The successful incorporation of deuterium can be confirmed by mass spectrometry, which will show a corresponding increase in the molecular weight of the product.[7][8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool; the signals corresponding to the deuterated positions will be absent or significantly diminished in the 1H NMR spectrum.[11][12][13]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, focusing on the critical Friedländer annulation step.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Poor quality starting materials. | 1. Use a fresh batch of catalyst. Consider screening different acid or base catalysts (e.g., PTSA, I₂, ZnCl₂). 2. Gradually increase the reaction temperature in increments of 10°C. Microwave irradiation can sometimes improve yields and reduce reaction times.[3] 3. Experiment with different solvents. For acid catalysis, polar aprotic solvents like DMF or DMSO can be effective. For base catalysis, non-polar solvents like toluene may be more suitable.[5] 4. Ensure starting materials are pure and dry. 2-aminobenzonitrile can be sensitive to oxidation. |
| Formation of Multiple Products (Low Selectivity) | 1. Side reactions such as self-condensation of the ketone (aldol condensation). 2. Lack of regioselectivity in the annulation. | 1. If using a base catalyst, consider switching to an acid catalyst to minimize aldol condensation.[5] Alternatively, using an imine analog of the aniline can prevent this side reaction.[5] 2. Regioselectivity can be an issue with unsymmetrical ketones. While cyclohexanone is symmetrical, impurities could lead to side products. Modifying the catalyst or reaction conditions can influence regioselectivity. The use of ionic liquids has been reported to improve regioselectivity in some cases. |
| Incomplete Deuterium Incorporation | 1. H/D exchange with protic solvents or reagents. 2. Insufficient deuteration of the starting material. | 1. Ensure all solvents and reagents are anhydrous. If possible, use deuterated solvents. 2. Verify the isotopic purity of the deuterated starting material (e.g., cyclohexanone-d4) by NMR or mass spectrometry before use. |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Tar formation at high temperatures. | 1. Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. 2. Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) for purification. Recrystallization can also be an effective purification method. 3. Avoid excessively high reaction temperatures. If high temperatures are necessary, consider using a high-boiling point solvent to ensure a homogeneous reaction mixture. |
Experimental Protocols
Note: The following protocols are generalized based on typical Friedländer annulation procedures and may require optimization for the specific synthesis of this compound.
Protocol 1: Acid-Catalyzed Friedländer Annulation
-
To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent (e.g., toluene or DMF) is added cyclohexanone-d4 (1.1 eq).
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) is added to the mixture.
-
The reaction mixture is heated to reflux (typically 80-120°C) and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Protocol 2: Base-Catalyzed Friedländer Annulation
-
To a solution of 2-aminobenzonitrile (1.0 eq) and cyclohexanone-d4 (1.1 eq) in a suitable solvent (e.g., ethanol) is added a base catalyst (e.g., potassium hydroxide, 1.2 eq).
-
The mixture is heated to reflux and the reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled and the solvent is evaporated.
-
Water is added to the residue, and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic extract is washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Synthesis and Troubleshooting
To aid in understanding the synthetic process and troubleshooting common issues, the following diagrams are provided.
Caption: Proposed synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Cyclohexanone-2,2,6,6-d4 | C6H10O | CID 12998634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CYCLOHEXANONE (2,2,6,6-D4, 98%) | Eurisotop [eurisotop.com]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. Deuterated Crosslinkers for Mass Spectrometry [proteochem.com]
- 8. Hydrogen-deuterium exchange mass spectrometry of Mtr4 with diverse RNAs reveals substrate-dependent dynamics and interfaces in the arch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR spectroscopic evidence and molecular dynamics studies on inclusion and non-inclusion phenomena between β-cyclodextrin and new anti-Alzheimer's drugs tacrine (CI-970), velnacrine (HP-029) and suronacrine (HP-128) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
Velnacrine-d3 purity assessment and enhancement
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions related to the purity assessment and enhancement of Velnacrine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a deuterated analog of Velnacrine, a potent, reversible inhibitor of acetylcholinesterase (AChE) that was investigated for the treatment of Alzheimer's disease.[1][2] The "-d3" signifies that three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, as it has a distinct mass from the unlabeled Velnacrine but exhibits nearly identical chemical and chromatographic properties.[3]
The purity of this compound is critical for its use as a reference standard.[4] Accurate quantification in pharmacokinetic and metabolic studies depends on a precisely known concentration of the internal standard. Impurities can lead to inaccurate measurements, affecting the reliability and reproducibility of experimental results.[5]
Q2: What are the common impurities that might be present in a this compound sample?
A2: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities include:
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Residual Solvents: Solvents used during synthesis and purification (e.g., acetone, methanol, acetonitrile) may remain in the final product.[6][7][8][9][10]
-
Unlabeled Velnacrine: Incomplete deuteration can result in the presence of the non-deuterated Velnacrine.
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Synthesis Byproducts: Side reactions during the chemical synthesis can produce structurally related impurities.
-
Degradation Products: Velnacrine and its deuterated analog can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, or extreme pH, leading to the formation of degradation products.[11]
-
Water Content: this compound may absorb moisture from the atmosphere.
Q3: How should I store this compound to maintain its purity?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place, typically at -20°C for long-term storage. Following the storage recommendations on the product's certificate of analysis is crucial.
Troubleshooting Guides
HPLC Purity Assessment
Problem: Poor peak shape or tailing in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. For amine-containing compounds like Velnacrine, a slightly acidic pH is often optimal. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Silica | Use a mobile phase additive like triethylamine or an end-capped column to minimize interactions with free silanol groups. |
Problem: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. |
| Pump Malfunction | Check the pump for leaks and ensure proper solvent delivery. |
Mass Spectrometry (MS) Analysis
Problem: Low signal intensity for this compound.
| Possible Cause | Troubleshooting Step |
| Poor Ionization | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates. Velnacrine, with its basic nitrogen, should ionize well in positive ion mode. |
| Matrix Effects | Improve sample preparation to remove interfering substances from the sample matrix. Consider using solid-phase extraction (SPE) for cleaner samples.[12] |
| Incorrect Mass Transition Settings | Verify the precursor and product ion masses for this compound in your multiple reaction monitoring (MRM) method.[13] |
Quantitative NMR (qNMR) Purity Assessment
Problem: Inaccurate quantification results.
| Possible Cause | Troubleshooting Step |
| Incomplete Relaxation of Nuclei | Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the signals of interest for both this compound and the internal standard.[14][15] |
| Poor Signal-to-Noise Ratio | Increase the number of scans to improve the signal-to-noise ratio.[16] |
| Baseline Distortion | Manually correct the baseline to ensure accurate integration of the peaks. |
| Signal Overlap | Select non-overlapping signals for quantification for both the analyte and the internal standard.[16] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for assessing the purity of this compound using HPLC with UV detection.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Deionized water
-
HPLC system with UV detector, C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[17]
2. Preparation of Mobile Phase:
-
Prepare a 20 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
-
The mobile phase will be a mixture of the phosphate buffer and acetonitrile. A typical starting gradient could be 70:30 (v/v) buffer:acetonitrile.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 70:30 (v/v) 20 mM KH2PO4 (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 242 nm[18] |
| Run Time | 20 minutes |
5. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Enhancement of this compound Purity by Recrystallization
This protocol describes a general procedure for purifying this compound using recrystallization.
1. Materials and Reagents:
-
Impure this compound
-
A suitable solvent (e.g., ethanol, methanol, or a solvent mixture)
-
Heating mantle or hot plate
-
Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Ice bath
2. Solvent Selection:
-
The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[19] Perform small-scale solubility tests to identify a suitable solvent.
3. Recrystallization Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to dissolve the solid completely.[20]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[21]
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[22]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
4. Purity Confirmation:
-
Assess the purity of the recrystallized this compound using the HPLC-UV method described in Protocol 1 to confirm the effectiveness of the purification.
Data Presentation
Table 1: Representative HPLC Purity Analysis Data for this compound Before and After Recrystallization
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Before Recrystallization | 97.5 | ||
| Impurity 1 | 3.2 | 1.5 | |
| This compound | 5.8 | 97.5 | |
| Impurity 2 | 8.1 | 1.0 | |
| After Recrystallization | 99.8 | ||
| This compound | 5.8 | 99.8 | |
| Other Peaks | - | <0.2 |
Table 2: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 222.2 |
| Product Ion (m/z) | 196.2 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Visualizations
Caption: Workflow for this compound Purity Assessment and Enhancement.
Caption: Troubleshooting Logic for Poor HPLC Peak Shape.
References
- 1. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. scielo.br [scielo.br]
- 18. Spectrofluorimetric determination of velnacrine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mt.com [mt.com]
- 20. youtube.com [youtube.com]
- 21. famu.edu [famu.edu]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Velnacrine-d3 Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Velnacrine-d3.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound that may be attributed to matrix effects.
Issue 1: Poor Peak Shape or Tailing for this compound and the Unlabeled Analyte
-
Question: My chromatogram for this compound and Velnacrine shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be a result of several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or the presence of active sites on the column.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for Velnacrine, which is a basic compound. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) will ensure the analyte is in its protonated form, which generally leads to better peak shape on C18 columns.
-
Column Choice: Consider using a column with end-capping to minimize interactions with residual silanols. A column with a different stationary phase (e.g., a hybrid particle column) may also provide better peak shape.
-
Sample Preparation: Inadequate sample cleanup can lead to the injection of matrix components that interact with the column and affect peak shape. Evaluate the efficiency of your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure sufficient removal of interfering substances.[1][2][3]
-
-
Issue 2: Inconsistent or Low Recovery of this compound
-
Question: I am observing low and variable recovery for this compound during my sample preparation. What are the likely causes and solutions?
-
Answer: Low and inconsistent recovery can stem from the sample extraction procedure.
-
Troubleshooting Steps:
-
Extraction Solvent: If using liquid-liquid extraction (LLE), ensure the chosen organic solvent has the appropriate polarity to efficiently extract this compound from the biological matrix. For a compound like Velnacrine, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are common choices. Experiment with different solvents or solvent mixtures to optimize recovery.
-
pH of Aqueous Phase: The pH of the sample before extraction is critical for basic compounds. Adjusting the pH to be more basic (e.g., pH 9-10) will neutralize the charge on Velnacrine, making it more soluble in the organic extraction solvent.
-
Solid-Phase Extraction (SPE): If using SPE, ensure the sorbent type (e.g., C18, mixed-mode cation exchange) is appropriate for Velnacrine. The wash and elution steps should be carefully optimized to retain the analyte during washing and ensure complete elution.
-
Protein Precipitation: While simple, protein precipitation can lead to lower recovery due to co-precipitation of the analyte with the proteins. Ensure thorough vortexing and centrifugation. Also, consider the choice of precipitating solvent (e.g., acetonitrile, methanol) as it can affect recovery.
-
-
Issue 3: High Variability in Analyte/Internal Standard Peak Area Ratio
-
Question: The peak area ratio of Velnacrine to this compound is highly variable between different samples from the same study. What could be causing this?
-
Answer: High variability in the analyte to internal standard (IS) ratio is a classic indicator of differential matrix effects, where the analyte and the IS are not affected by ion suppression or enhancement to the same extent.[4]
-
Troubleshooting Steps:
-
Chromatographic Separation: A slight difference in retention time between Velnacrine and this compound, known as the deuterium isotope effect, can cause one of the compounds to co-elute with a region of significant ion suppression while the other does not.[4]
-
Solution: Optimize the chromatographic method to ensure co-elution of Velnacrine and this compound, or to move their elution away from regions of major matrix interference. This can be achieved by adjusting the gradient profile, mobile phase composition, or column chemistry.
-
-
Sample Cleanup: The most effective way to address matrix effects is to remove the interfering components.[5][6]
-
Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby mitigating ion suppression.[7] However, this will also reduce the analyte concentration, so this approach is only feasible if the assay has sufficient sensitivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[8] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[6][8] This is a significant concern in the bioanalysis of this compound because it can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic and toxicokinetic study data.[5]
Q2: How can I quantitatively assess matrix effects for this compound in my assay?
A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase).
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. To account for the internal standard, the IS-normalized MF is often calculated.
Q3: Is this compound a suitable internal standard to compensate for matrix effects?
A3: A stable isotope-labeled (SIL) internal standard like this compound is the preferred choice for LC-MS/MS bioanalysis. In theory, a SIL IS will have identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement, leading to a consistent analyte/IS peak area ratio. However, differential matrix effects can still occur if there is a slight chromatographic separation between the deuterated and non-deuterated compounds (isotope effect), causing them to elute in different regions of ion suppression.[4] Therefore, it is crucial to validate that this compound effectively tracks the matrix effects on Velnacrine.
Q4: What are the primary sources of matrix effects in plasma samples for an analyte like this compound?
A4: In plasma, the most common sources of matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes. Other endogenous components like salts, proteins, and metabolites can also contribute. Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[4]
Q5: Can changing my LC-MS interface help in reducing matrix effects?
A5: Yes, the choice of ionization source can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7] If your analyte is amenable to APCI (i.e., it is sufficiently volatile and thermally stable), switching to this ionization technique may reduce the observed matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol is based on the established methodology for evaluating matrix effects in bioanalytical assays.
-
Preparation of Blank Matrix Extract:
-
Process at least six different lots of blank biological matrix (e.g., human plasma) using the validated sample preparation method (e.g., LLE or SPE) without the addition of the analyte or internal standard.
-
Evaporate the final extract to dryness and reconstitute in a known volume of reconstitution solvent. This is the "post-extraction blank matrix."
-
-
Preparation of Spiked Samples:
-
Set A (Analyte in Neat Solution): Prepare a solution of Velnacrine and this compound in the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Analyte in Post-Extraction Blank Matrix): Spike the same amount of Velnacrine and this compound as in Set A into the reconstituted post-extraction blank matrix samples from step 1.
-
-
Analysis and Calculation:
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for Velnacrine and this compound for each lot of matrix:
-
MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Velnacrine) / (MF of this compound)
-
-
The coefficient of variation (CV%) of the IS-normalized MF across the different lots should be ≤15%.
-
Table 1: Example Data for Matrix Factor Calculation
| Lot | Velnacrine Peak Area (Set A) | Velnacrine Peak Area (Set B) | Velnacrine MF | This compound Peak Area (Set A) | This compound Peak Area (Set B) | This compound MF | IS-Normalized MF |
| 1 | 150,000 | 120,000 | 0.80 | 155,000 | 124,000 | 0.80 | 1.00 |
| 2 | 152,000 | 118,560 | 0.78 | 154,000 | 120,120 | 0.78 | 1.00 |
| 3 | 149,000 | 122,180 | 0.82 | 156,000 | 127,920 | 0.82 | 1.00 |
| 4 | 151,000 | 123,820 | 0.82 | 153,000 | 125,460 | 0.82 | 1.00 |
| 5 | 153,000 | 120,870 | 0.79 | 155,000 | 122,450 | 0.79 | 1.00 |
| 6 | 150,500 | 124,915 | 0.83 | 154,500 | 128,235 | 0.83 | 1.00 |
| Mean | 150,917 | 121,724 | 0.81 | 154,583 | 124,701 | 0.81 | 1.00 |
| CV% | 2.4% | 2.4% | 0.0% |
In this example, both the analyte and IS experience ~19% ion suppression, but the IS-normalized MF is 1.00 with a CV of 0.0%, indicating that the deuterated internal standard effectively compensates for the matrix effect.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting logic for variable analyte/IS ratios.
References
- 1. opentrons.com [opentrons.com]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ucd.ie [ucd.ie]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Technical Support Center: Overcoming Challenges in Deuterated Compound Quantification
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of deuterated compound quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) showing a different retention time than the analyte?
A1: A shift in retention time between a deuterated internal standard and the non-deuterated analyte is a phenomenon known as the "isotope effect".[1][2][3] This typically occurs in liquid chromatography (LC) due to the slight differences in physicochemical properties between the deuterated and non-deuterated molecules. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to altered interactions with the stationary phase.[2][4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][4]
Troubleshooting:
-
Method Development: During method development, carefully evaluate the chromatographic separation of the analyte and the deuterated IS.[5]
-
Co-elution: While perfect co-elution is ideal, a small, consistent, and reproducible separation may be acceptable as long as it does not impact quantification accuracy due to differential matrix effects.[6][7]
-
Alternative IS: If the chromatographic shift is significant and impacts results, consider using a stable isotope-labeled internal standard with a different labeling pattern or a different stable isotope altogether, such as ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[8]
Q2: I'm observing poor accuracy and precision in my results. What could be the cause?
A2: Inaccurate and imprecise results in deuterated compound quantification can stem from several factors. One of the most common culprits is the "matrix effect," where components in the biological sample (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer source.[9][10][11] Even with a deuterated IS, differential matrix effects can occur if the analyte and IS do not experience the same degree of ion suppression or enhancement.[1][9]
Troubleshooting:
-
Sample Preparation: Optimize your sample preparation method to remove as many interfering matrix components as possible. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[6]
-
Chromatographic Separation: Ensure adequate chromatographic separation of the analyte from endogenous matrix components.
-
Internal Standard Selection: The choice of internal standard is critical. A stable isotope-labeled IS is the best choice to compensate for matrix effects.[7][10] However, the position and number of deuterium labels can influence its effectiveness.[12]
-
Method Validation: Thoroughly validate your bioanalytical method according to regulatory guidelines (e.g., FDA, EMA) to assess accuracy, precision, selectivity, and matrix effects.[10][13][14][15]
Q3: My deuterated compound appears to be losing its deuterium label. What is happening and how can I prevent it?
A3: The loss of deuterium atoms from a labeled compound is known as "back-exchange".[16][17] This occurs when deuterium atoms on the molecule exchange with hydrogen atoms from the surrounding environment, such as solvents or matrix components.[18] Back-exchange is more likely to happen with deuterium atoms attached to heteroatoms (O, N, S) or at acidic carbon positions.[18]
Troubleshooting:
-
Label Position: When synthesizing or selecting a deuterated internal standard, choose a labeling position that is not prone to exchange. Deuterium labels on stable, non-labile positions like aromatic rings or aliphatic chains are preferred.[18][19]
-
pH Control: The pH of the sample and mobile phase can significantly influence the rate of back-exchange.[16][20] Hydrogen-deuterium exchange (HDX) is catalyzed by both acid and base.[20] Experiments are often conducted at low pH and low temperature to minimize back-exchange.[17][21]
-
Solvent Selection: Avoid using protic solvents (e.g., water, methanol) where possible during sample storage and preparation if back-exchange is a concern for your specific compound. However, for LC-MS, aqueous mobile phases are common, making stable label positioning crucial.
Troubleshooting Guides
Issue 1: Unexpected Metabolite Profile (Metabolic Switching)
Symptoms:
-
Identification of unexpected metabolites of the deuterated drug.
-
Quantitative results for known metabolites differ significantly from what is expected based on the non-deuterated compound's metabolism.
Problem Description: Deuteration at a primary site of metabolism can slow down or block that metabolic pathway due to the kinetic isotope effect. This can cause the drug's metabolism to shift to alternative, previously minor, metabolic pathways, a phenomenon known as "metabolic switching".[22][23][24][25] This can lead to the formation of different metabolites, potentially with altered pharmacological activity or toxicity.[25][26]
Troubleshooting Workflow:
Caption: Troubleshooting metabolic switching.
Issue 2: Inconsistent Quantification with a Deuterated Internal Standard
Symptoms:
-
High variability in analyte/IS peak area ratios across a run.
-
Failure to meet acceptance criteria for accuracy and precision during method validation.
Problem Description: While deuterated internal standards are considered the gold standard, they do not always perfectly compensate for all sources of variability.[9][11] Issues such as isotopic instability (back-exchange), differential matrix effects, and incorrect IS concentration can lead to inconsistent quantification.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent quantification.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively assess the presence of ion suppression or enhancement zones in the chromatographic profile of a blank biological matrix.
Methodology:
-
System Setup:
-
A standard LC-MS/MS system is used.
-
A 'T' connector is placed between the LC column outlet and the mass spectrometer inlet.
-
A syringe pump is used to deliver a constant flow of the analyte and internal standard solution into the mobile phase stream via the 'T' connector.
-
-
Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Begin infusing a solution of the analyte and deuterated IS at a constant flow rate (e.g., 10 µL/min). This should produce a stable baseline signal in the mass spectrometer.
-
Inject a blank, extracted biological matrix sample onto the LC column.
-
Monitor the signal intensity of the analyte and IS as the blank matrix components elute from the column.
-
-
Data Analysis:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement at that retention time.
-
The retention time of the analyte should ideally be in a region with minimal matrix effects.
-
Quantitative Data Summary
Table 1: Impact of Internal Standard Choice on Testosterone Quantification (LC-MS/MS)
| Internal Standard | Mean Testosterone Concentration (ng/mL) | % Difference from D2-Testosterone |
| D2-Testosterone | 5.2 | - |
| D5-Testosterone | 4.8 | -7.7% |
| ¹³C3-Testosterone | 5.0 | -3.8% |
This table summarizes data indicating that the choice of deuterated internal standard can significantly affect the quantitative results of an LC-MS/MS assay for testosterone.[5]
Table 2: Minimizing Back-Exchange in Hydrogen Exchange-Mass Spectrometry (HX-MS)
| Condition | Back-Exchange (%) |
| Standard LC Gradient | ~30% |
| Shortened LC Gradient (2x faster) | ~28% |
| Optimized pH and Ionic Strength | ~10% |
This table illustrates the impact of different experimental conditions on the degree of deuterium back-exchange in an HX-MS experiment.[16] Optimizing solution conditions is more effective at minimizing back-exchange than simply shortening the LC gradient.[16]
References
- 1. academic.oup.com [academic.oup.com]
- 2. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. texilajournal.com [texilajournal.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. myadlm.org [myadlm.org]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. effect-of-position-of-deuterium-atoms-on-gas-chromatographic-isotope-effects - Ask this paper | Bohrium [bohrium.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 16. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 22. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 23. osti.gov [osti.gov]
- 24. researchgate.net [researchgate.net]
- 25. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Velnacrine vs. Velnacrine-d3: A Comparative Guide to Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of Velnacrine and its deuterated analog, Velnacrine-d3. While direct comparative experimental data for this compound is not currently available in published literature, this document outlines the established metabolic pathways of Velnacrine, the scientific principles supporting the enhanced stability of its deuterated form, and standardized experimental protocols for evaluating these properties.
Introduction to Velnacrine and the Role of Deuteration
Velnacrine, the 1-hydroxy metabolite of tacrine, is a potent acetylcholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease.[1][2] Like its parent compound, Velnacrine's clinical development was challenged by issues of hepatotoxicity, which are linked to its metabolic profile.[3][4] The metabolism of Velnacrine is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[3][5][6]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug discovery to improve the metabolic stability of compounds.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[9][10] By reducing the rate of metabolism, deuteration can potentially lead to a longer drug half-life, increased systemic exposure, and a more favorable safety profile by reducing the formation of toxic metabolites.
Metabolic Pathways of Velnacrine
Velnacrine is formed from the hydroxylation of tacrine, a reaction catalyzed predominantly by the CYP1A2 enzyme.[3][5] Velnacrine itself can undergo further metabolism, including the formation of dihydroxy metabolites, which may contribute to the observed hepatotoxicity associated with tacrine and velnacrine.[1] Understanding these metabolic pathways is crucial for identifying sites for deuteration that are likely to enhance metabolic stability.
Caption: Metabolic pathway of Tacrine to Velnacrine and subsequent metabolites.
Comparing Metabolic Stability: Velnacrine vs. This compound
While specific experimental data on this compound is not available, we can hypothesize the outcomes of a comparative in vitro metabolic stability study based on the principles of the kinetic isotope effect. Deuteration at the sites of metabolism on the Velnacrine molecule is expected to slow down its degradation by CYP enzymes.
Hypothetical Comparative Metabolic Stability Data
The following table presents illustrative data from a hypothetical in vitro experiment comparing the metabolic stability of Velnacrine and this compound in human liver microsomes. This data is intended for demonstrative purposes to highlight the expected impact of deuteration.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Velnacrine | 15 | 46.2 |
| This compound | 45 | 15.4 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the generally observed effects of deuteration on metabolic stability and does not represent the results of an actual experiment.
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically determine and compare the metabolic stability of Velnacrine and this compound, a standard in vitro assay using human liver microsomes would be employed.
Objective: To determine the in vitro half-life and intrinsic clearance of Velnacrine and this compound upon incubation with human liver microsomes.
Materials:
-
Velnacrine and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of each test compound (Velnacrine and this compound) in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound solution. The final concentration of the test compound should be low (e.g., 1 µM) to approximate linear enzyme kinetics. The final concentration of the organic solvent should be minimal (e.g., <0.5%) to avoid enzyme inhibition.
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for a few minutes to allow temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Incubation:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction in the withdrawn aliquots by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated samples to precipitate the microsomal proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (Velnacrine or this compound) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion
Based on established principles of medicinal chemistry and drug metabolism, this compound is anticipated to exhibit greater metabolic stability compared to Velnacrine. This enhanced stability would likely result from a slower rate of metabolism by CYP enzymes due to the kinetic isotope effect. A slower metabolism could potentially lead to an improved pharmacokinetic profile and a reduction in the formation of toxic metabolites, thereby addressing the safety concerns that hindered the clinical development of Velnacrine. The experimental protocol detailed in this guide provides a robust framework for the empirical validation of this hypothesis. For drug development professionals, the strategic deuteration of metabolically labile positions represents a viable approach to optimize the properties of promising but challenging drug candidates.
References
- 1. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 4. Cytochrome P450 binding studies of novel tacrine derivatives: Predicting the risk of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of murine cytochrome P4501A by tacrine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible role of hydroxylated metabolites of tacrine in drug toxicity and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
The Isotopic Effect of Deuterium in Velnacrine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, the active metabolite of the first-generation acetylcholinesterase inhibitor tacrine, has been a subject of interest in the study of Alzheimer's disease. Like its parent compound, its clinical utility has been hampered by issues of hepatotoxicity and a challenging pharmacokinetic profile. One strategy that has gained traction in modern drug development to overcome such limitations is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This guide provides a comparative overview of Velnacrine and its hypothetical deuterated analog, Velnacrine-d3. In the absence of direct experimental data for this compound, this document leverages the known metabolic pathways of Velnacrine and quantitative data from deuterated analogs of other drugs metabolized by the same enzymatic system to project the potential benefits of deuteration.
The Kinetic Isotope Effect: A Rationale for Deuteration
The metabolic transformation of many drugs is mediated by the cytochrome P450 (CYP) family of enzymes. A common reaction catalyzed by these enzymes is hydroxylation, which involves the cleavage of a carbon-hydrogen (C-H) bond. The rate of this bond cleavage can be a rate-determining step in the overall metabolism and clearance of a drug from the body.
The substitution of a hydrogen atom with a deuterium atom at a site of metabolic attack creates a carbon-deuterium (C-D) bond, which is stronger than the corresponding C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower rate of metabolism. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) . By strategically deuterating a drug molecule at known sites of metabolism, it is possible to slow down its breakdown, potentially leading to an improved pharmacokinetic profile, such as increased half-life and systemic exposure, and potentially reduced formation of toxic metabolites.
Metabolism of Velnacrine
Velnacrine is the major metabolite of tacrine, formed through hydroxylation of the benzylic carbon, a reaction primarily catalyzed by the CYP1A2 isozyme. Velnacrine itself undergoes further metabolism, primarily through additional hydroxylation of the tetrahydroaminoacridine ring.
Caption: Metabolic pathway of Tacrine to Velnacrine and its subsequent metabolism.
Projected Performance of this compound vs. Velnacrine
While direct experimental data for this compound is not available, we can project its potential pharmacokinetic advantages based on studies of other deuterated compounds. A pertinent example is d9-caffeine, a deuterated version of caffeine, which is also a substrate of CYP1A2. In a study with healthy adults, d9-caffeine exhibited a 4- to 5-fold higher total exposure (AUC) and a 29-43% higher peak plasma concentration (Cmax) compared to its non-deuterated counterpart[1][2].
Based on these findings, a hypothetical comparison between Velnacrine and this compound is presented below. The deuteration in this compound is assumed to be at the metabolically labile positions on the tetrahydroaminoacridine ring.
Table 1: Projected Comparison of Pharmacokinetic and Metabolic Parameters
| Parameter | Velnacrine (Observed/Projected) | This compound (Projected) | Projected Fold Change | Rationale |
| Metabolic Stability (t½ in HLM) | - | Increased | > 2-fold | Slower CYP-mediated hydroxylation due to KIE. |
| In Vivo Half-life (t½) | - | Increased | > 2-fold | Reduced metabolic clearance. |
| Systemic Exposure (AUC) | - | Increased | ~ 2-4-fold | Decreased first-pass metabolism and systemic clearance. |
| Peak Plasma Concentration (Cmax) | - | Increased | ~ 1.3-1.5-fold | Slower initial metabolism leading to higher peak levels. |
| Clearance (CL) | - | Decreased | > 2-fold | Reduced rate of metabolic elimination. |
| Formation of Hydroxylated Metabolites | - | Decreased | > 2-fold | Slower rate of hydroxylation. |
HLM: Human Liver Microsomes
Proposed Experimental Protocols for Comparative Analysis
To validate the projected benefits of this compound, a series of in vitro and in vivo experiments would be required. The following outlines a comprehensive experimental plan.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Velnacrine and this compound in human liver microsomes.
Methodology:
-
Test System: Pooled human liver microsomes (HLM).
-
Test Compounds: Velnacrine and this compound.
-
Incubation:
-
The test compounds (1 µM final concentration) will be incubated with HLM (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4) at 37°C.
-
The metabolic reaction will be initiated by the addition of NADPH (1 mM final concentration).
-
A control incubation without NADPH will be run in parallel to account for non-enzymatic degradation.
-
-
Time Points: Aliquots will be taken at 0, 5, 15, 30, and 45 minutes.
-
Reaction Termination: The reaction will be stopped by the addition of ice-cold acetonitrile containing an internal standard.
-
Analysis: The samples will be centrifuged, and the supernatant analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) will be calculated from the rate of disappearance of the parent compound.
Caption: Workflow for the in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of Velnacrine and this compound following oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Drug Administration: Velnacrine or this compound will be administered as a single oral gavage dose (e.g., 5 mg/kg).
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) will be collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples will be centrifuged to obtain plasma, which will be stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Velnacrine and this compound will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated using non-compartmental analysis: Cmax, Tmax, AUC, t½, and CL/F (oral clearance).
Conclusion
The strategic deuteration of Velnacrine to create this compound holds the potential to significantly improve its metabolic stability and pharmacokinetic profile. Based on the kinetic isotope effect and supportive data from other deuterated drugs metabolized by CYP1A2, it is projected that this compound will exhibit a longer half-life, increased systemic exposure, and reduced clearance compared to its non-deuterated counterpart. These potential advantages could translate into a more favorable dosing regimen and a better safety profile, warranting further investigation through the experimental protocols outlined in this guide. The successful development of this compound could represent a significant advancement in the search for more effective and safer treatments for Alzheimer's disease.
References
- 1. A double-blind, randomized, two-part, two-period crossover study to evaluate the pharmacokinetics of caffeine versus d9-caffeine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine - BioSpace [biospace.com]
Cross-Validation of Analytical Methods for Velnacrine Utilizing Velnacrine-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Velnacrine, a primary metabolite of the acetylcholinesterase inhibitor Tacrine. In the landscape of drug development and clinical research, the accurate and precise measurement of therapeutic compounds and their metabolites is paramount. Cross-validation of analytical methods ensures the reliability and consistency of data, particularly when different techniques are employed across various stages of research. This document delves into a comparative analysis of spectrofluorimetric, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, highlighting the pivotal role of a deuterated internal standard, Velnacrine-d3, in enhancing analytical rigor.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the performance characteristics of three distinct methods for the analysis of Velnacrine.
| Parameter | Spectrofluorimetric Method | HPLC-FLD Method | Proposed LC-MS/MS Method |
| Principle | Measurement of fluorescence intensity | Chromatographic separation followed by fluorescence detection | Chromatographic separation followed by mass analysis |
| Linearity Range | 5 - 100 ng/mL | 6.7 - 240 ng/mL (as 1-hydroxytacrine) | Expected to be wide and highly linear |
| Lower Limit of Quantification (LLOQ) | 4.5 ng/mL | 6.7 ng/mL (in plasma) | Expected to be in the sub-ng/mL range |
| Precision (RSD%) | Not explicitly stated | Within 12% | Expected to be <15% |
| Accuracy (Bias%) | Not explicitly stated | Within 11% | Expected to be within ±15% |
| Internal Standard | None | Not specified in abstract | This compound (proposed) |
| Selectivity | Susceptible to interference from fluorescent compounds | High, based on chromatographic retention and fluorescence properties | Very high, based on retention time and specific mass transitions |
| Throughput | Moderate | Moderate | High |
Experimental Protocols
Spectrofluorimetric Method
This method offers a simple and sensitive approach for the determination of Velnacrine in aqueous solutions, human serum, and urine.
Methodology:
-
Sample Preparation: Direct analysis of aqueous solutions. For serum and urine, a protein precipitation step followed by extraction may be required.
-
Instrumentation: A spectrofluorometer.
-
Measurement Conditions:
-
Excitation Wavelength (λex): 242 nm
-
Emission Wavelength (λem): 359 nm
-
Buffer: Sodium acetate buffer (pH 5.6; 0.04 M)
-
-
Quantification: The fluorescence intensity of the sample is measured and compared against a calibration curve prepared with known concentrations of Velnacrine.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method allows for the simultaneous quantification of Tacrine and its major metabolites, including Velnacrine (1-hydroxytacrine), in biological matrices.
Methodology:
-
Sample Preparation: Liquid-liquid extraction of plasma or brain tissue homogenate using ethyl acetate.
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Chromatographic Conditions:
-
Column: Thermo Hypersil BDS C18
-
Mobile Phase: Gradient elution with acetonitrile and ammonium formate-triethylamine buffer (pH 4.0).
-
Flow Rate: Not specified.
-
-
Detection:
-
Excitation Wavelength (λex): Not specified.
-
Emission Wavelength (λem): Not specified.
-
-
Internal Standard: An appropriate internal standard is used to correct for variability.
-
Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
Proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method with this compound
LC-MS/MS is the gold standard for bioanalytical assays due to its superior sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and improving the accuracy and precision of the assay. A highly sensitive LC-MS/MS method has been developed for Tacrine, and a similar approach can be readily adapted for Velnacrine.
Proposed Methodology:
-
Sample Preparation: A simple liquid-liquid extraction or protein precipitation of the biological sample (e.g., plasma, urine).
-
Internal Standard: Spiking of the sample with a known concentration of this compound prior to extraction.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution with an organic modifier (e.g., acetonitrile or methanol) and an aqueous phase containing a small percentage of formic acid.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Velnacrine and this compound.
-
-
Quantification: The peak area ratio of Velnacrine to this compound is used to construct a calibration curve and determine the concentration in unknown samples.
Mandatory Visualizations
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Use of this compound as an internal standard in an LC-MS/MS workflow.
Safety Operating Guide
Essential Guide to the Proper Disposal of Velnacrine-d3
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Velnacrine-d3, a deuterated analog of Velnacrine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the guidance for its parent compound, Tacrine, and general best practices for laboratory chemical waste management.
Core Principle: Treat this compound as a Hazardous Waste
In the absence of specific data to the contrary, this compound should be handled as a hazardous chemical waste. This approach ensures the highest level of safety and compliance with regulations. Chemical waste generators are ultimately responsible for correctly classifying their waste according to local, regional, and national regulations[1].
Step-by-Step Disposal Protocol
-
Waste Minimization: The most effective disposal strategy begins with waste minimization.
-
Order only the necessary quantities of this compound for your experiments.
-
Maintain a precise inventory of the chemical.
-
Consider sharing surplus material with other authorized researchers.
-
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
-
Waste Collection and Segregation:
-
Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled waste container[2].
-
Store waste in a compatible container, preferably the original one or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.
-
Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste[2][3].
-
Store acids and bases, as well as oxidizing and reducing agents, separately to prevent violent reactions[3].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note the date when the first piece of waste was added to the container.
-
-
Storage:
-
Disposal:
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional procedures for hazardous waste disposal.
-
Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Source |
| Container Headroom | Leave at least one inch of headroom to allow for expansion. | [3] |
| SAA Storage Limit | Partially filled containers may remain for up to one year. | [3] |
| Full Container Removal | Must be removed from the SAA within three days of becoming full. | [3] |
| Empty Container Residue | A container is considered "empty" if no more than 1 inch of residue remains or 3% by weight for containers under 110 gallons. | [2] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers should develop their own experimental protocols in accordance with established laboratory safety standards.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
